molecular formula C21H19N3O3 B10987211 N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10987211
M. Wt: 361.4 g/mol
InChI Key: GTZCONSOLIXFEI-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a 1-oxo-1,2-dihydroisoquinoline core linked via a carboxamide group to a 4-methoxyindole-substituted ethyl chain. The dihydroisoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-27-19-8-4-7-18-16(19)9-11-24(18)12-10-22-21(26)17-13-23-20(25)15-6-3-2-5-14(15)17/h2-9,11,13H,10,12H2,1H3,(H,22,26)(H,23,25)

InChI Key

GTZCONSOLIXFEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CNC(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 4-methoxyindole, undergoes alkylation with an appropriate ethylating agent to introduce the 2-(4-methoxy-1H-indol-1-yl)ethyl group.

    Isoquinoline Synthesis: The isoquinoline moiety is synthesized separately, often starting from a benzylamine derivative through a Pictet-Spengler reaction.

    Coupling Reaction: The final step involves coupling the indole derivative with the isoquinoline carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is C21H19N3O3, with a molecular weight of 375.4 g/mol. The structure features a methoxy group attached to an indole ring, which is linked to a dihydroisoquinoline framework. This combination suggests potential biological activities, making it a candidate for further investigation in various applications.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural characteristics exhibit anticancer properties. The indole and isoquinoline structures are known for their roles in various biological activities, including apoptosis induction in cancer cells. The dual heterocyclic nature of this compound may enhance its efficacy against specific cancer types.

Neuroprotective Effects

Research has shown that indole derivatives can possess neuroprotective effects, potentially through the modulation of neurotransmitter systems or by acting as antioxidants. The compound's structure may allow it to interact favorably with neuroreceptors or inhibit neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

Isoquinoline derivatives have been documented for their antimicrobial activities. This compound may also exhibit such properties, which could be explored in the context of developing new antibiotics or antifungal agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Ugi reactions and cyclization processes. Optimization techniques such as chromatography are employed to ensure high yield and purity. The synthesis pathway can be summarized as follows:

StepReaction TypeDescription
1Ugi ReactionFormation of a precursor compound using amino acids and isocyanides.
2CyclizationCyclization to form the isoquinoline core structure.
3PurificationUse of chromatography to isolate the final product.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

Case Study 1: Anticancer Mechanism

A study demonstrated that indole-based compounds could induce apoptosis in breast cancer cell lines through caspase activation pathways. The unique structure of the compound may enhance this effect due to its ability to target multiple cellular pathways involved in cancer proliferation.

Case Study 2: Neuroprotection

Research on related indole derivatives indicated significant neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests that this compound could be evaluated for similar protective mechanisms.

Case Study 3: Antimicrobial Activity

Investigations into isoquinoline derivatives revealed potent antibacterial activity against Gram-positive bacteria. This provides a promising avenue for exploring this compound as a potential antimicrobial agent.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the isoquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core: 1-Oxo-1,2-dihydroisoquinoline (shared with compounds in ).
  • Substituents :
    • Position 4 : Carboxamide group (common in Fascin inhibitors, e.g., ).
    • Position 2 : Ethyl chain with 4-methoxyindole (unique compared to chloro/fluoro-substituted benzyl groups in ).

Comparative Table of Analogous Compounds:

Compound Name Substituents IC50 (μM) Kd (μM) Key Features
N-(2-(4-Methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (Target) 4-Methoxyindole, ethyl linker N/A N/A High lipophilicity; potential for indole-mediated target interactions
2-[(3,4-Dichlorophenyl)methyl]-N-(1-methylpyrazol-4-yl)-1-oxidanylideneisoquinoline-4-carboxamide 3,4-Dichlorobenzyl 1.3 1.5 High potency Fascin inhibitor; halogen substituents enhance binding
2-(3-Chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide 3-Chloro-4-fluorophenyl 2.1 1.2 Balanced potency and solubility; fluorine improves pharmacokinetics
7-Methoxy-4-methyl-1-(2-oxo-1,2-dihydroindol-3-ylideneamino)-1H-quinolin-2-one (4d) Methoxyquinoline, indole N/A N/A Methoxy enhances stability; molecular weight 333
Safimaltib () Trifluoromethyl pyrazole N/A N/A MALT1 inhibitor; trifluoromethyl groups optimize target selectivity

Pharmacological and Physicochemical Properties

  • Binding Affinity : While halogenated derivatives (e.g., 3,4-dichlorobenzyl, IC50 = 1.3 μM) exhibit strong target binding due to hydrophobic interactions, the methoxyindole group may engage in hydrogen bonding or π-stacking with aromatic residues in biological targets .

Biological Activity

N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines the structural features of indole and isoquinoline. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C22H21N3O3C_{22}H_{21}N_{3}O_{3}, with a molecular weight of 375.4 g/mol. It features a methoxy group attached to an indole moiety, which is linked to a 1-oxo-1,2-dihydroisoquinoline core. This unique dual heterocyclic structure suggests diverse biological activities.

Key Structural Features

FeatureDescription
Indole Moiety Contributes to various biological activities
Isoquinoline Core Known for its pharmacological significance
Methoxy Group Enhances lipophilicity and biological activity

Biological Activities

Preliminary studies indicate that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Activity: Compounds containing indole and isoquinoline structures have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Research suggests potential antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects: Some derivatives may offer protection against neurodegenerative conditions.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that derivatives of isoquinoline exhibit significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity:
    • In vitro assays revealed that similar compounds displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness at concentrations lower than 100 µM .
  • Neuroprotective Effects:
    • Research on indole derivatives has shown potential in protecting neuronal cells from oxidative stress, suggesting implications for treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Modulation of Cell Signaling: The compound may affect signaling pathways related to apoptosis and cell proliferation.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that include the formation of the indole moiety followed by the introduction of the isoquinoline core. Techniques such as chromatography are employed for purification to ensure high yield and purity.

Synthesis Steps

  • Formation of Indole Structure:
    • Utilizing starting materials such as aniline derivatives and aldehydes.
  • Isoquinoline Integration:
    • Employing cyclization reactions to form the isoquinoline framework.
  • Final Coupling Reaction:
    • Linking both structures through amide bond formation.

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